rac-FenoxapropP-Ethyl-2-ethylformate
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Overview
Description
rac-FenoxapropP-Ethyl-2-ethylformate is a chemical compound that belongs to the class of aryloxyphenoxypropionate herbicides. It is widely used as a post-emergence herbicide to control annual and perennial grasses in various crops, including rice, wheat, and barley . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, the R- and S-forms .
Preparation Methods
The synthesis of rac-FenoxapropP-Ethyl-2-ethylformate involves several steps. One common method includes the reaction of 2-chloro-4-(6-chlorobenzoxazol-2-yloxy)phenol with ethyl 2-bromopropionate in the presence of a base, such as potassium carbonate, to form the intermediate product. This intermediate is then esterified with 2-ethylformate to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
rac-FenoxapropP-Ethyl-2-ethylformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the ester bond in the presence of water or acidic conditions results in the formation of fenoxaprop acid . Oxidation reactions can occur under oxidative conditions, leading to the formation of various oxidation products. Substitution reactions, particularly nucleophilic substitution, can occur with suitable nucleophiles, resulting in the formation of substituted derivatives . Common reagents used in these reactions include acids, bases, and oxidizing agents .
Scientific Research Applications
rac-FenoxapropP-Ethyl-2-ethylformate has several scientific research applications. In chemistry, it is used as a model compound to study the reactivity and mechanisms of aryloxyphenoxypropionate herbicides . In biology, it is used to investigate the effects of herbicides on plant physiology and biochemistry . In medicine, it has been studied for its potential use in developing new herbicidal agents with improved efficacy and safety profiles . In industry, it is widely used as a herbicide to control grass weeds in various crops, contributing to increased agricultural productivity .
Mechanism of Action
The mechanism of action of rac-FenoxapropP-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants . By inhibiting ACC, the compound disrupts the synthesis of fatty acids, leading to the death of the target grass weeds. The molecular targets include the ACC enzyme and associated pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
rac-FenoxapropP-Ethyl-2-ethylformate is similar to other aryloxyphenoxypropionate herbicides, such as fenoxaprop-ethyl and clodinafop-propargyl . it is unique in its specific structural features and the presence of the 2-ethylformate group, which may contribute to its distinct herbicidal activity and selectivity . Other similar compounds include diclofop-methyl and fluazifop-butyl, which also belong to the same class of herbicides but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C21H20ClNO7 |
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Molecular Weight |
433.8 g/mol |
IUPAC Name |
diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate |
InChI |
InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3 |
InChI Key |
STHXFMVMUCMJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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